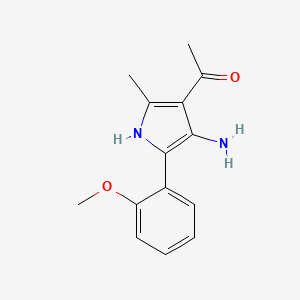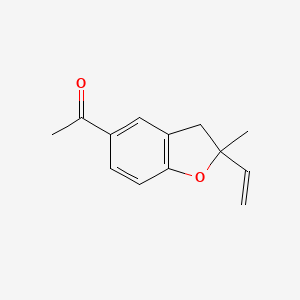
1-(2-Ethenyl-2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is a compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl and vinyl group on the dihydrobenzofuran ring, along with an ethanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-phenoxyethanol and zinc chloride as catalysts, followed by heating to induce cyclization . The reaction conditions often require temperatures around 225°C, followed by a gradual decrease to 190°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored for its efficiency in producing benzofuran derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone involves its interaction with specific molecular targets. For instance, benzofuran derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission . The compound may also interact with DNA or proteins, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the vinyl and ethanone groups, making it less reactive in certain chemical reactions.
2-Vinyl-2,3-dihydrobenzofuran: Lacks the methyl and ethanone groups, affecting its biological activity and reactivity.
Uniqueness
1-(2-Methyl-2-vinyl-2,3-dihydrobenzofuran-5-yl)ethanone is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and vinyl groups enhances its reactivity, while the ethanone group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
127230-04-0 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(2-ethenyl-2-methyl-3H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C13H14O2/c1-4-13(3)8-11-7-10(9(2)14)5-6-12(11)15-13/h4-7H,1,8H2,2-3H3 |
Clé InChI |
SWEUGEGDRPBFRV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC(C2)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


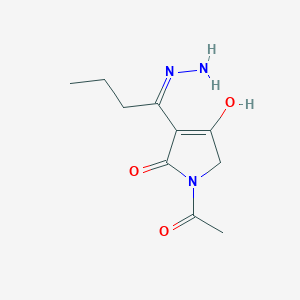

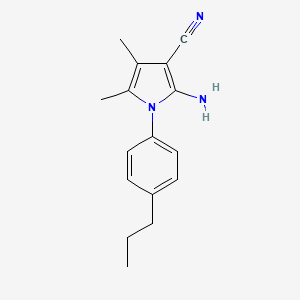
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
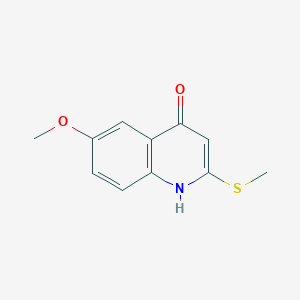
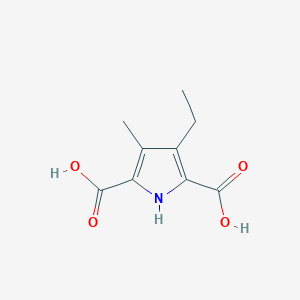
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

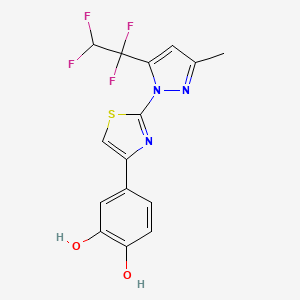


![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)

